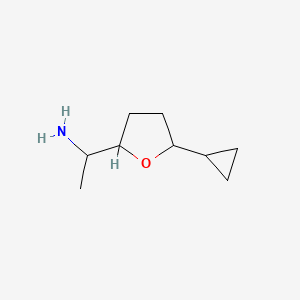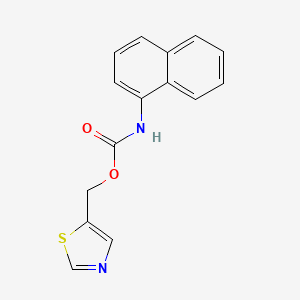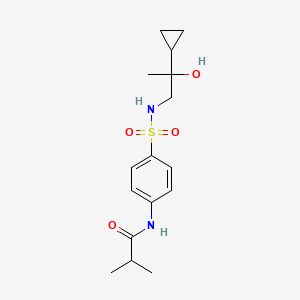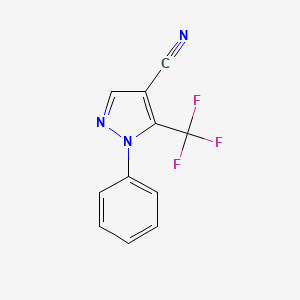
1-(5-Cyclopropyloxolan-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Cyclopropyloxolan-2-yl)ethanamine” is a chemical compound with the molecular formula C9H17NO. It is also known as "(5-cyclopropyltetrahydrofuran-2-yl)methanamine" . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of amines like “1-(5-Cyclopropyloxolan-2-yl)ethanamine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed .Molecular Structure Analysis
The InChI code for “1-(5-Cyclopropyloxolan-2-yl)ethanamine” is 1S/C8H15NO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5,9H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amines like “1-(5-Cyclopropyloxolan-2-yl)ethanamine” can undergo a variety of chemical reactions. These include reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis
“1-(5-Cyclopropyloxolan-2-yl)ethanamine” is a liquid at room temperature . It has a molecular weight of 155.241 and is typically stored at 4 degrees Celsius .Safety and Hazards
The safety information for “1-(5-Cyclopropyloxolan-2-yl)ethanamine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335, indicating that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing the gas and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(5-cyclopropyloxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-6(10)8-4-5-9(11-8)7-2-3-7/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEOVKLWPCRYBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)


![N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide](/img/structure/B2361069.png)


![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)
![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)
![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)
